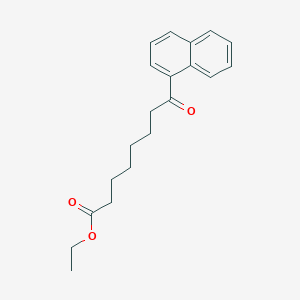

Ethyl 8-(1-naphthyl)-8-oxooctanoate

説明

Ethyl 8-(1-naphthyl)-8-oxooctanoate, also known as ENO, is a compound with a variety of uses in scientific research. It is a synthetic compound that has been used in a wide range of experiments, including those related to the study of enzymes, metabolism, and the effects of drugs on the body. ENO is a member of the octanoate family of compounds, and its structure is similar to that of fatty acids. It has a variety of properties that make it useful in laboratory experiments, including its solubility in water, its stability, and its ability to form a variety of derivatives.

科学的研究の応用

Synthesis and Polymerization

Ethyl 8-(1-naphthyl)-8-oxooctanoate has been utilized in the synthesis of nickel(II) α-diimine dibromide complexes, which are significant for ethylene polymerization. These complexes, due to their increased axial bulk, result in higher polymer molecular weights and narrower polydispersity indices (PDIs), producing highly branched polyethylene. This breakthrough showcases the role of this compound derivatives in advancing polymer science (Zhang, Nadres, Brookhart, & Daugulis, 2013).

Spectroscopic Characterization

In the field of spectroscopy, this compound derivatives have been characterized using various techniques such as NMR, IR, and mass spectrometry. These techniques are crucial for understanding the molecular structure and properties of these compounds. For example, ethyl pyridyl/naphthyl/(diphenyl)methylseleno substituted alkanoates, closely related to the this compound, have been characterized to yield insights into their structural and functional attributes (Bhalla et al., 2009).

Photochemistry Research

In photochemistry, the photochemical behavior of 2-(1-naphthyl)ethyl benzoates, closely related to this compound, has been examined. These studies aim to understand the electron transfer and photoreactivity of such compounds, contributing to the broader knowledge of photochemical processes and potential applications in light-driven reactions (Morley & Pincock, 2001).

Molecular Assembly and Crystallography

This compound derivatives have been employed in the study of molecular assemblies and crystallography. For instance, their role in the formation of discrete molecular solid-state assemblies via hydrogen bonding has been explored. Such studies contribute to the understanding of molecular interactions and crystal engineering, which are vital in material science and pharmaceuticals (Varshney, Papaefstathiou, & MacGillivray, 2002).

作用機序

Mode of Action

Based on its structural similarity to other naphthyl compounds, it may interact with its targets through a variety of mechanisms, such as binding to receptors or enzymes, disrupting membrane integrity, or modulating signal transduction pathways .

Biochemical Pathways

Naphthyl compounds are known to be involved in a variety of biological processes, including signal transduction, enzyme catalysis, and cellular metabolism .

Pharmacokinetics

Similar compounds are known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar naphthyl compounds have been shown to have various effects, such as modulating enzyme activity, altering cell membrane permeability, and affecting signal transduction pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 8-(1-naphthyl)-8-oxooctanoate. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s efficacy and potential side effects .

特性

IUPAC Name |

ethyl 8-naphthalen-1-yl-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-2-23-20(22)15-6-4-3-5-14-19(21)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,2-6,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESSMGIRCGDOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630255 | |

| Record name | Ethyl 8-(naphthalen-1-yl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362669-45-2 | |

| Record name | Ethyl 8-(naphthalen-1-yl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

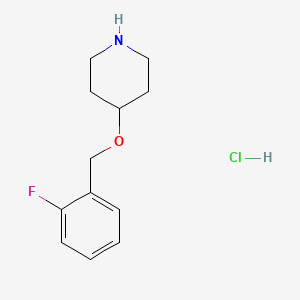

![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)

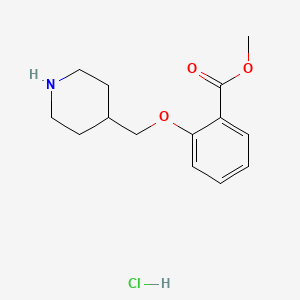

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)

![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)

![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)